molecular formula C10H8N4O B603266 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one CAS No. 1255782-47-8

7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one

Katalognummer: B603266
CAS-Nummer: 1255782-47-8
Molekulargewicht: 200.2g/mol
InChI-Schlüssel: IGRDWMMMFPHWBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a quinoline moiety. The presence of an amino group at the 7th position and a carbonyl group at the 3rd position contributes to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of o-aminobenzaldehyde with pyrazolones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amino group at the 7th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrazoloquinolinone structures can act as inhibitors of critical enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and checkpoint kinase 1 (Chk1). These enzymes are pivotal in regulating the cell cycle and DNA repair mechanisms.

Case Study: CDK Inhibition

A study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives demonstrated that these compounds effectively inhibit CDK2, showing promise for selective targeting of tumor cells while minimizing effects on normal cells. The synthesized compounds exhibited significant antitumor activity in vitro, indicating their potential for further development into anticancer therapies .

Anti-inflammatory Activity

7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one has also shown notable anti-inflammatory properties. Compounds derived from this scaffold have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.

Case Study: COX Inhibition

In a study assessing the anti-inflammatory effects of newly synthesized pyrazolopyrimidine derivatives, several compounds demonstrated comparable efficacy to indomethacin, a standard anti-inflammatory drug. The structure-activity relationship analysis revealed that modifications to the pyrazoloquinolinone core could enhance selectivity towards COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various bacterial and fungal strains. The presence of specific functional groups within the compound enhances its effectiveness against pathogens.

Case Study: Antimicrobial Screening

In a comprehensive evaluation of antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, certain derivatives exhibited significant inhibition at low concentrations. For instance, compounds with trifluoromethyl substitutions showed enhanced activity against Gram-negative bacteria, suggesting their potential as candidates for developing new antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound derivatives. Variations in substituents can significantly influence biological activity.

Key Findings from SAR Studies

  • Lipophilicity : Compounds with higher lipophilicity often demonstrate improved bioavailability and therapeutic efficacy.
  • Functional Group Modifications : Substituting different groups at specific positions on the pyrazoloquinolinone scaffold can lead to enhanced selectivity and potency against targeted enzymes or receptors.

Wirkmechanismus

The mechanism of action of 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-Amino-1,2-dihydroquinolin-3-one
  • 7-Amino-1,2-dihydropyrazolo[3,4-b]quinolin-3-one
  • 7-Amino-1,2-dihydrobenzimidazo[4,3-c]quinolin-3-one

Uniqueness

7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is unique due to its specific ring structure and the presence of both an amino group and a carbonyl group. This combination of functional groups and the fused ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

Overview

7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that exhibits significant biological activity, particularly through its interaction with the central benzodiazepine receptor (BzR). This compound belongs to the class of pyrazoloquinolines and is characterized by its unique fused ring structure, which includes a pyrazole ring fused to a quinoline moiety. The presence of an amino group at the 7th position and a carbonyl group at the 3rd position enhances its chemical properties and potential therapeutic applications.

Target Interaction:
The primary target of this compound is the BzR, which is integral to GABAergic neurotransmission. This compound demonstrates a high binding affinity for the BzR, indicating its potential as a modulator of this receptor's activity. The interaction alters GABAergic signaling pathways, potentially leading to various pharmacological effects such as anxiolytic or anticonvulsant activities.

Biochemical Pathways:
The compound's action on BzR affects downstream signaling pathways associated with neurotransmitter release and neuronal excitability. This modulation can influence behavioral outcomes and has implications for treating anxiety disorders and epilepsy.

Pharmacological Profile

The pharmacological profile of this compound has been evaluated in various studies:

  • GABAergic Modulation: The compound acts as an antagonist at the BzR, leading to alterations in GABAergic neurotransmission. This property is crucial for its potential therapeutic applications in anxiety and seizure disorders.
  • Inhibition of Carbonic Anhydrases: Similar compounds have been shown to inhibit carbonic anhydrases (CAs), with varying selectivity across different isoforms. For instance, compounds structurally related to this compound have demonstrated inhibition against specific CA isoforms (hCA VII and hCA IX) with IC50 values in the nanomolar range .

Case Studies

Several studies have explored the biological activities of this compound:

  • Anticonvulsant Activity: Research indicates that derivatives of pyrazoloquinolines exhibit anticonvulsant properties through their action on GABA receptors. The specific activity of this compound in this context remains to be fully elucidated but suggests potential for further development as an antiepileptic agent .
  • Cancer Therapeutics: The compound has been investigated for its potential in cancer therapy due to its ability to inhibit pathways involved in tumor growth and metastasis. Preliminary studies suggest that it may interact with proteins like Focal Adhesion Kinase (FAK), which plays a significant role in cancer cell survival and migration .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameTargetBinding AffinityBiological Activity
This compoundBzRHighAnticonvulsant, anxiolytic
7-Amino-3,4-dihydro-1H-quinolin-2-onehCA VIIK(I) = 480 nMInhibitor of carbonic anhydrases
2-Aryl-pyrazolo[4,3-c]quinolin-3-oneChk1 KinaseNot specifiedPotential anticancer activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one?

The synthesis typically involves multi-step reactions starting from halogenated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile has been used as a starting material for pyrazolo[4,3-c]quinolines, where substitution reactions introduce the amino group at position 7 . Key steps include:

  • Cyclization : Condensation of hydrazine derivatives with quinoline intermediates.
  • Amination : Selective introduction of the amino group via nucleophilic substitution or catalytic amination under controlled pH and temperature. Reaction conditions (e.g., solvent polarity, catalyst choice) significantly influence yield and regioselectivity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR spectra verify substituent positions and hydrogen environments. For example, aromatic proton signals in the 7.0–8.5 ppm range and amine proton signals near 5.5–6.5 ppm are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination ensures molecular formula consistency (e.g., [M+H]+ calculated for C12H11N4OC_{12}H_{11}N_4O: 227.0933) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What biological targets are commonly associated with this compound?

Pyrazoloquinoline derivatives often target kinase enzymes due to their planar aromatic structure, which facilitates ATP-binding site interactions. Specific applications include:

  • Kinase Inhibition : Structural analogs have shown inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) via competitive binding .
  • Antimicrobial Activity : Amino-substituted derivatives disrupt bacterial DNA gyrase or fungal ergosterol biosynthesis pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 60% → 85%) through uniform heating .
  • Catalyst Optimization : Palladium-based catalysts (e.g., Pd(OAc)2_2) enhance amination efficiency in inert atmospheres .
  • Purification Strategies : Use of flash chromatography with gradients of ethyl acetate/hexane minimizes byproduct contamination .

Q. How can contradictions in reported biological activity data be resolved?

  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} values across multiple assays (e.g., enzymatic vs. cell-based) to distinguish direct target effects from off-target interactions .
  • Metabolite Profiling : LC-MS/MS analysis identifies active metabolites that may contribute to discrepancies in vivo vs. in vitro results .
  • Structural-Activity Relationship (SAR) : Systematic modification of the amino group (e.g., acetylation, alkylation) clarifies its role in target binding .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in kinase active sites, prioritizing residues (e.g., hinge region lysine) for mutagenesis validation .
  • MD Simulations : GROMACS or AMBER simulations assess stability of ligand-protein complexes over 100-ns trajectories, highlighting critical hydrogen bonds and hydrophobic interactions .
  • QSAR Modeling : Regression analysis links electronic parameters (e.g., Hammett σ) to inhibitory potency, guiding derivative design .

Q. Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., anhydrous conditions, degassing) to mitigate batch-to-batch variability .
  • Data Validation : Cross-reference spectral data with published benchmarks (e.g., PubChem CID) to confirm structural integrity .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, including cytotoxicity screening (e.g., MTT assay) before in vivo studies .

Eigenschaften

IUPAC Name

7-amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-5-1-2-6-8(3-5)12-4-7-9(6)13-14-10(7)15/h1-4H,11H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRDWMMMFPHWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CN=C2C=C1N)C(=O)NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.